molecular formula C20H22N2O2 B11195085 1-(4-methylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

1-(4-methylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

Cat. No.: B11195085
M. Wt: 322.4 g/mol
InChI Key: ZTDCTJUZGGSFPH-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is an organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by a pyrrolidine ring substituted with a 4-methylphenyl group, a phenylethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction using a suitable phenylethyl halide and a base such as sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide, electrophilic substitution using aluminum chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-methylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-2-carboxamide: Similar structure with a different position of the carboxamide group.

    1-(4-methylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-4-carboxamide: Similar structure with a different position of the carboxamide group.

    1-(4-methylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-5-carboxamide: Similar structure with a different position of the carboxamide group.

Uniqueness

1-(4-methylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various scientific research applications to explore new chemical reactivity and biological activity.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O2/c1-15-7-9-18(10-8-15)22-14-17(13-19(22)23)20(24)21-12-11-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,21,24)

InChI Key

ZTDCTJUZGGSFPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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